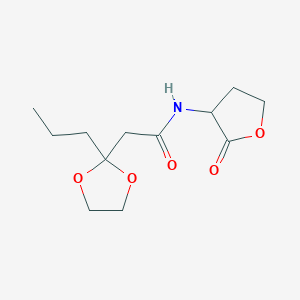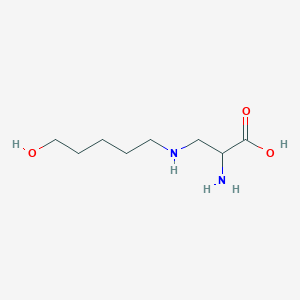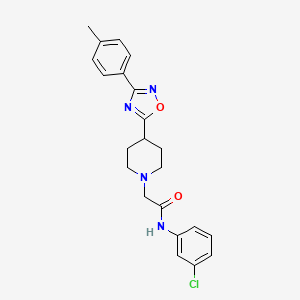![molecular formula C21H19N3O2S B2969349 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide CAS No. 851130-42-2](/img/structure/B2969349.png)
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide” is a derivative of benzofuro[3,2-d]pyrimidine . Benzofuro[3,2-d]pyrimidine derivatives have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .
Synthesis Analysis
The 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones were synthesized by using the bioisostere concept, which were obtained via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Wissenschaftliche Forschungsanwendungen
Anti-tumor and Antifolate Activity
Benzofuro[3,2-d]pyrimidine derivatives have been explored for their antitumor and antifolate activities. These compounds are designed to inhibit key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis in rapidly dividing cells, including cancer cells. For instance, specific modifications to the bridge region linking the heterocyclic ring to p-aminobenzoyl-L-glutamate portions have shown varying degrees of inhibition against DHFR and TS, demonstrating potential antitumor properties (Gangjee et al., 1995). Furthermore, the introduction of a methyl group at specific positions on the benzofuro[3,2-d]pyrimidine backbone has been found to enhance the inhibitory potency against recombinant human DHFR, indicating a significant role in designing compounds with improved antitumor activity (Gangjee et al., 2000).
Bioactivity and Pharmaceutical Applications
Research into benzofuro[3,2-d]pyrimidine derivatives has underscored their importance in the synthesis of pharmaceuticals with antibiosis, anti-inflammatory, and anticancer properties. These compounds have also been investigated for their roles in inhibiting platelet aggregation and enhancing long-term memory, suggesting a broad spectrum of potential therapeutic applications (Xu Wei-ming, 2010).
Advanced Synthesis Techniques
Innovative synthesis methods, such as palladium-catalyzed carbonylative multicomponent synthesis, have been developed to create functionalized benzimidazothiazoles. These techniques demonstrate the chemical versatility and potential for creating complex molecules with specific bioactivities, showcasing the advanced methodologies employed in researching benzofuro[3,2-d]pyrimidine derivatives (Veltri et al., 2016).
Structural Analysis
Structural analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, provides valuable insights into the molecular conformations and interactions that underpin their bioactivity. For example, crystal structure studies reveal how molecular geometry influences the compounds' ability to form hydrogen bonds, which may contribute to their biological efficacy (Subasri et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds, such as benzofuro[3,2-d]pyrimidine derivatives, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s synthesized via aza-wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °c to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product .
Biochemical Pathways
Similar compounds, such as benzofuro[3,2-d]pyrimidine derivatives, have been found to inhibit protein kinases . Protein kinases are involved in various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The compound is recommended to be stored sealed in dry conditions at 2-8°c , which might suggest its stability under these conditions.
Result of Action
Similar compounds, such as benzofuro[3,2-d]pyrimidine derivatives, have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial effects .
Eigenschaften
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-17(25)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)26-20/h4-9,11H,10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPYETPEXUZHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2969269.png)
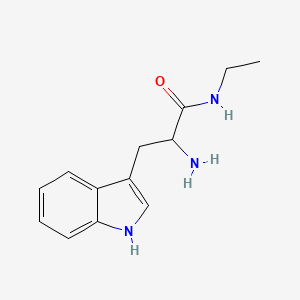

![1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969274.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2969277.png)

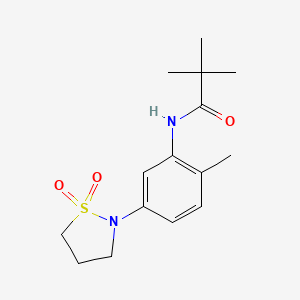
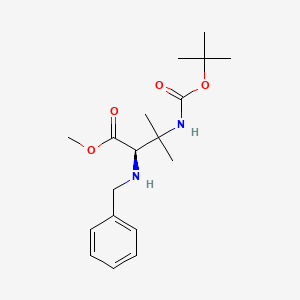

![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)
